molecular formula C16H14ClK2N3O6S B12695942 Dipotassium 2-(3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate CAS No. 83249-40-5

Dipotassium 2-(3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate

Cat. No.: B12695942
CAS No.: 83249-40-5
M. Wt: 490.0 g/mol
InChI Key: IGMKIGQJSJMIHD-FYEJHOEVSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dipotassium 2-(3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate is a complex organic compound that features a triazene group, a sulfonate group, and a substituted benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipotassium 2-(3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate typically involves multiple steps. The starting materials often include 5-chloro-2-methoxyaniline and ethyl benzoate derivatives. The synthesis process may involve:

    Diazotization: The 5-chloro-2-methoxyaniline is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with an ethyl benzoate derivative under basic conditions to form the triazene compound.

    Sulfonation: The triazene compound is sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.

    Potassium Salt Formation: Finally, the sulfonated product is neutralized with potassium hydroxide to form the dipotassium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Dipotassium 2-(3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate can undergo various chemical reactions, including:

    Oxidation: The triazene group can be oxidized to form azo compounds.

    Reduction: The triazene group can be reduced to form amines.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Substituted benzoates with different nucleophiles.

Scientific Research Applications

Dipotassium 2-(3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dipotassium 2-(3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate involves its interaction with specific molecular targets. The triazene group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The sulfonate group enhances the compound’s solubility and facilitates its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dipotassium 2-(3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate is unique due to its combination of a triazene group and a sulfonate group, which imparts distinct chemical reactivity and biological activity. Its solubility in water and potential for forming stable salts make it particularly useful in various applications.

Properties

CAS No.

83249-40-5

Molecular Formula

C16H14ClK2N3O6S

Molecular Weight

490.0 g/mol

IUPAC Name

dipotassium;2-[(5-chloro-2-methoxyanilino)-[(Z)-ethylideneamino]amino]-5-sulfonatobenzoate

InChI

InChI=1S/C16H16ClN3O6S.2K/c1-3-18-20(19-13-8-10(17)4-7-15(13)26-2)14-6-5-11(27(23,24)25)9-12(14)16(21)22;;/h3-9,19H,1-2H3,(H,21,22)(H,23,24,25);;/q;2*+1/p-2/b18-3-;;

InChI Key

IGMKIGQJSJMIHD-FYEJHOEVSA-L

Isomeric SMILES

C/C=N\N(C1=C(C=C(C=C1)S(=O)(=O)[O-])C(=O)[O-])NC2=C(C=CC(=C2)Cl)OC.[K+].[K+]

Canonical SMILES

CC=NN(C1=C(C=C(C=C1)S(=O)(=O)[O-])C(=O)[O-])NC2=C(C=CC(=C2)Cl)OC.[K+].[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.